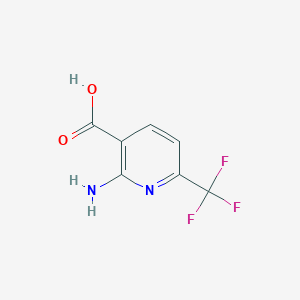

2-amino-6-(Trifluoromethyl)nicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c8-7(9,10)4-2-1-3(6(13)14)5(11)12-4/h1-2H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGAHVTPLUOJADL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470607 | |

| Record name | 2-amino-6-(Trifluoromethyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890302-02-0 | |

| Record name | 2-amino-6-(Trifluoromethyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-amino-6-(trifluoromethyl)nicotinic acid structure and properties

An In-Depth Technical Guide to 2-amino-6-(trifluoromethyl)nicotinic Acid: Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The document delineates its molecular structure, physicochemical properties, and established synthetic routes. Furthermore, it explores the compound's biological significance, drawing connections between its structural motifs—the nicotinic acid scaffold and the trifluoromethyl group—and its potential therapeutic applications, including its role as a core structure for enzyme inhibitors. Detailed protocols for synthesis, safety and handling procedures are provided for researchers and drug development professionals.

Chapter 1: Molecular Structure and Physicochemical Properties

Chemical Identity

This compound is a heterocyclic compound featuring a pyridine ring substituted with three key functional groups: a carboxylic acid at the 3-position, an amino group at the 2-position, and a trifluoromethyl group at the 6-position. This specific arrangement of electron-donating (amino) and electron-withdrawing (carboxylic acid, trifluoromethyl) groups dictates its chemical reactivity and biological activity.

The structure and core identifiers are summarized below:

-

IUPAC Name: 2-amino-6-(trifluoromethyl)pyridine-3-carboxylic acid[1]

-

Synonyms: this compound[1]

-

Molecular Formula: C₇H₅F₃N₂O₂[1]

-

Molecular Weight: 206.12 g/mol [1]

Caption: Figure 1: Chemical Structure.

Physicochemical and Computational Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. The trifluoromethyl group significantly influences the molecule's lipophilicity and metabolic stability.

| Property | Value | Reference |

| Physical Form | Off-white to yellow powder or crystals | [2] |

| Purity | ≥97% | [2] |

| Storage Temperature | 2-8°C, sealed in dry, keep in dark place | [2] |

| Topological Polar Surface Area (TPSA) | 76.21 Ų | [1] |

| LogP (calculated) | 1.3808 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 1 | [1] |

Spectroscopic Profile (Predicted)

While specific experimental spectra are not widely published, the structure allows for the prediction of its key spectroscopic features.

-

¹H NMR: In a solvent like DMSO-d₆, one would expect two distinct signals in the aromatic region for the two pyridine ring protons. The proton at the 5-position would likely appear as a doublet, coupled to the proton at the 4-position. The proton at the 4-position would appear as a doublet as well. The protons of the primary amine (-NH₂) would likely appear as a broad singlet, and the carboxylic acid proton (-COOH) would be a very broad singlet at a significantly downfield chemical shift.

-

¹³C NMR: The spectrum should display seven distinct carbon signals. The carbon of the trifluoromethyl group would show a characteristic quartet due to coupling with the three fluorine atoms. The remaining six carbons (five on the pyridine ring and the carboxylic carbon) would appear as singlets in a proton-decoupled spectrum.

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) would be expected at m/z 206. A prominent fragment would likely correspond to the loss of the carboxylic acid group (M-45).

Chapter 2: Synthesis and Reactivity

Synthetic Strategy: Nucleophilic Aromatic Substitution

The synthesis of this compound is most effectively achieved via nucleophilic aromatic substitution (SₙAr). The pyridine ring is inherently electron-deficient, and this effect is greatly amplified by the presence of the strongly electron-withdrawing trifluoromethyl and carboxylic acid groups. This electronic profile makes the ring susceptible to attack by nucleophiles, particularly at the positions ortho and para to the activating groups.

The use of a halo-substituted precursor, such as 2-chloro-6-(trifluoromethyl)nicotinic acid , is an ideal strategy. The chlorine atom at the 2-position serves as an excellent leaving group, readily displaced by an amine nucleophile.[4][5]

Caption: Logical flow for the synthetic strategy.

Experimental Protocol: Amination of a Halopyridine Precursor

This protocol is based on established methods for the amination of similar halopyridine scaffolds.[5] The use of a protected amine followed by deprotection is a common tactic to avoid side reactions.

Objective: To synthesize this compound from 2-chloro-6-(trifluoromethyl)nicotinic acid.

Step 1: Nucleophilic Substitution

-

In a round-bottom flask, dissolve 1 equivalent of 2-chloro-6-(trifluoromethyl)nicotinic acid in a suitable polar aprotic solvent (e.g., DMF or DMSO).

-

Add 1.1 equivalents of a protected amine source, such as 2,4-dimethoxybenzylamine, and a non-nucleophilic base (e.g., 2 equivalents of diisopropylethylamine).[5]

-

Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected intermediate.

Step 2: Deprotection

-

Dissolve the crude protected intermediate from Step 1 in a strong acid, typically trifluoroacetic acid (TFA).

-

Stir the mixture at room temperature for 2-4 hours or until deprotection is complete (monitored by LC-MS).

-

Remove the TFA under reduced pressure.

-

Neutralize the residue carefully with a saturated solution of sodium bicarbonate. The product may precipitate.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Caption: Experimental workflow for synthesis.

Chapter 3: Biological Significance and Therapeutic Potential

The Value of Fluorinated Nicotinic Acid Scaffolds

Nicotinic acid (Niacin or Vitamin B3) and its derivatives are foundational scaffolds in pharmacology.[5] Nicotinic acid itself is a well-known lipid-lowering agent used to treat hyperlipidemia.[6][7] Its derivatives have been explored for a vast range of therapeutic applications, including anti-inflammatory, antibacterial, and anticancer roles.[8]

The strategic incorporation of fluorine or trifluoromethyl groups is a cornerstone of modern drug design.[9][10] The -CF₃ group can dramatically improve a molecule's pharmacological profile by:

-

Enhancing Metabolic Stability: The high strength of the C-F bond makes the group resistant to metabolic degradation by cytochrome P450 enzymes.

-

Increasing Lipophilicity: This can improve membrane permeability and bioavailability.[11]

-

Modulating Acidity/Basicity: The electron-withdrawing nature of the -CF₃ group can alter the pKa of nearby functional groups, affecting drug-receptor interactions.

Reported Biological Activity: HIV-1 Reverse Transcriptase Inhibition

Derivatives built upon the this compound core have shown promise as inhibitors of the RNase H function of HIV-1 reverse transcriptase.[5][12] This enzyme is crucial for the replication of the HIV virus, making it a validated target for antiviral therapy. The inhibitory activity of several derivatives highlights the potential of this scaffold in developing new antiviral agents.[5]

| Compound Derivative Type | Designation | IC₅₀ (µM) |

| Oxime | 25 | 0.7 |

| Aryl Amide | 28 | 5.6 |

| Aryl Amide | 29 | 12 |

| Ester | 21 | 14 |

| Aryl Amide | 30 | 20 |

| Benzylamide | 38 | 9 |

| (Data sourced from literature discussing derivatives of the core scaffold)[5] |

Future Research and Drug Development

The unique combination of a biologically active nicotinic acid core and a pharmacologically advantageous trifluoromethyl group makes this compound a highly valuable building block for drug discovery libraries. Its potential applications extend beyond antiviral research. Given the roles of other nicotinic acid derivatives, this scaffold could be explored for developing novel agents in areas such as:

-

Oncology: Targeting metabolic pathways in cancer cells.

-

Cardiovascular Disease: Developing new lipid-modulating agents with improved side-effect profiles.[13]

-

Inflammatory Disorders: Leveraging the known anti-inflammatory properties of the nicotinic acid receptor pathway.[8]

Chapter 4: Safety and Handling

Hazard Identification

This compound is classified as a hazardous substance. All handling should be performed in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE).

| GHS Hazard Code | Statement | Pictogram |

| H302 | Harmful if swallowed | GHS07 |

| H315 | Causes skin irritation | GHS07 |

| H319 | Causes serious eye irritation | GHS07 |

| H335 | May cause respiratory irritation | GHS07 |

| (Data sourced from supplier safety information)[1] |

Recommended Handling Protocol

-

Engineering Controls: Use a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Body Protection: Wear a lab coat.

-

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, dark, and well-ventilated area as specified (2-8°C).[2]

-

Spill Response: In case of a spill, cordon off the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Scoop the material into a sealed container for chemical waste disposal.

-

First Aid:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

Conclusion

This compound is a strategically designed chemical entity that merges the biological relevance of the nicotinic acid scaffold with the desirable pharmacokinetic properties conferred by trifluoromethylation. Its accessible synthesis from commercially available precursors and its demonstrated utility as a core for potent enzyme inhibitors make it a valuable building block for modern drug discovery campaigns. This guide provides the foundational knowledge for researchers to safely handle, synthesize, and strategically deploy this compound in the pursuit of novel therapeutic agents.

References

- ChemWhat. This compound CAS#: 890302-02-0.

- PubMed. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors.

- SciSpace. Confirmation of ring protons of 2-((3-(trifluoromethyl) phenyl) amino) nicotinic acid using correlation spectroscopy NMR techniq.

- Exploring 6-(Trifluoromethyl)nicotinic Acid: Properties and Applications.

- Council for Responsible Nutrition. Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate.

- Semantic Scholar. Utilization of fluorinated α-amino acids in small molecule drug design.

- MDPI. Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications.

- ResearchGate. Utilization of fluorinated α-amino acids in small molecule drug design.

- PubMed. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine.

- Wikipedia. Nicotinic acid.

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | 890302-02-0 [sigmaaldrich.com]

- 3. chemwhat.com [chemwhat.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. crnusa.org [crnusa.org]

- 7. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Utilization of fluorinated α-amino acids in small molecule drug design | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. innospk.com [innospk.com]

- 12. 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid [fluoromart.com]

- 13. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-6-(trifluoromethyl)nicotinic Acid

Abstract

This technical guide provides a comprehensive scientific overview of 2-amino-6-(trifluoromethyl)nicotinic acid, a fluorinated pyridine derivative of significant interest in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl group and an amino moiety onto the nicotinic acid scaffold imparts unique physicochemical and pharmacological properties. This document delves into the compound's chemical identity, synthesis, and characterization, with a primary focus on its role as a core scaffold for the development of novel antiviral agents. Specifically, it elucidates the mechanism by which derivatives of this compound act as dual inhibitors of HIV-1 reverse transcriptase. Detailed, field-proven protocols for its synthesis and analytical characterization are provided to enable researchers to apply this knowledge in a laboratory setting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the potential of this versatile chemical entity.

Introduction: A Scaffold of Therapeutic Potential

The intersection of fluorine chemistry and heterocyclic compounds has become a cornerstone of modern drug discovery. The introduction of fluorine-containing groups, such as the trifluoromethyl (CF₃) moiety, into bioactive molecules is a well-established strategy for enhancing metabolic stability, modulating lipophilicity, and improving target binding affinity.[1] When combined with a privileged scaffold like nicotinic acid—a fundamental B-vitamin[2]—the resulting derivatives present a compelling starting point for therapeutic innovation.

This compound (CAS No. 890302-02-0) is one such molecule. It merges three critical pharmacophoric features:

-

A Pyridine Ring: A core heterocyclic structure found in numerous approved drugs.[3]

-

A Trifluoromethyl Group: An electron-withdrawing group that enhances stability and can participate in crucial binding interactions.[4]

-

An Amino Group: A versatile functional group that can act as a hydrogen bond donor and a key site for further chemical modification.

While the parent compound is primarily a building block, its derivatives have shown significant promise, particularly in the field of virology. This guide will synthesize the available technical data to provide a holistic understanding of this compound's properties and applications.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is foundational to its application in research and development.

| Property | Value | Source(s) |

| CAS Number | 890302-02-0 | [5] |

| Molecular Formula | C₇H₅F₃N₂O₂ | [5][6] |

| Molecular Weight | 206.12 g/mol | [5] |

| Appearance | Off-white to yellow powder or crystals | |

| IUPAC Name | 2-amino-6-(trifluoromethyl)pyridine-3-carboxylic acid | [5] |

| SMILES | O=C(O)C1=C(N)N=C(C(F)(F)F)C=C1 | [5] |

| InChI Key | KGAHVTPLUOJADL-UHFFFAOYSA-N | |

| Purity | Typically ≥97-98% | [5] |

| Storage | Store at 2-8°C, sealed in dry, dark conditions |

Synthesis and Characterization

The synthesis of this compound is a critical process for its availability in research. The most documented approach relies on the functionalization of a pre-existing trifluoromethylated pyridine ring.

Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The most common and robust method for synthesizing this scaffold is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is highly effective due to the electronic nature of the starting material. The pyridine ring nitrogen and the potent electron-withdrawing trifluoromethyl group strongly activate the C-2 position, making it highly susceptible to nucleophilic attack and displacement of a suitable leaving group, typically a halide.

The logical workflow for this synthesis is depicted below.

Caption: General workflow for the SNAr synthesis.

Protocol: Laboratory-Scale Synthesis

This protocol describes a representative synthesis adapted from methodologies reported for analogous compounds.[7] It utilizes a protected amine followed by a deprotection step, a common strategy to control reactivity and improve yields.

Objective: To synthesize this compound from 2-chloro-6-(trifluoromethyl)nicotinic acid.

Materials:

-

2-chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq)

-

2,4-Dimethoxybenzylamine (DMB-NH₂) (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

-

Dimethylformamide (DMF), anhydrous

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Hydrochloric acid (1M aq.)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Step 1: Nucleophilic Substitution (DMB Protection)

-

Causality: The DMB group is used as a protecting group for the amine. It is stable under the reaction conditions but can be easily removed later with a strong acid like TFA.

-

To a round-bottom flask under a nitrogen atmosphere, add 2-chloro-6-(trifluoromethyl)nicotinic acid and anhydrous DMF.

-

Add the base (TEA or DIPEA), followed by the dropwise addition of 2,4-dimethoxybenzylamine.

-

Heat the reaction mixture to 80-90°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Cool the mixture to room temperature and dilute with ethyl acetate. Wash sequentially with water, 1M HCl, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude DMB-protected intermediate.

-

-

Step 2: Deprotection

-

Causality: TFA is a strong acid that cleaves the DMB group, liberating the free amine to yield the final product.

-

Dissolve the crude intermediate from Step 1 in dichloromethane.

-

Add an excess of trifluoroacetic acid (typically 5-10 equivalents) to the solution.

-

Stir at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, remove the TFA and DCM under reduced pressure.

-

Triturate the resulting solid with diethyl ether to precipitate the product.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

-

Step 3: Characterization

-

Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS). The purity should be assessed via HPLC.

-

Biological Activity & Mechanism of Action

While nicotinic acid itself is known for its lipid-modifying effects through receptors like HCA₂ (GPR109A), the primary therapeutic interest in the this compound scaffold lies elsewhere: antiviral activity.[8]

Primary Target: HIV-1 Reverse Transcriptase (RT)

Research has identified derivatives of this scaffold, specifically 2-(arylamino)-6-(trifluoromethyl)nicotinic acids, as promising dual inhibitors of HIV-1 Reverse Transcriptase (RT). HIV-1 RT is a critical enzyme for the viral life cycle, responsible for converting the single-stranded viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.

HIV-1 RT has two distinct enzymatic domains:

-

RNA-Dependent DNA Polymerase (RDDP): This domain synthesizes a DNA strand using the viral RNA as a template.

-

Ribonuclease H (RNase H): This domain selectively degrades the RNA strand from the intermediate RNA-DNA hybrid, which is essential for the synthesis of the second DNA strand.

Derivatives of this compound have been engineered to inhibit both of these functions, making them "dual inhibitors." This is a highly attractive strategy because targeting two essential enzymatic activities simultaneously can create a higher barrier to the development of drug resistance.

Caption: Mechanism of dual inhibition of HIV-1 Reverse Transcriptase.

Quantitative Data on Derivatives

The following table summarizes generalized findings on the activity of derivatives based on this core scaffold. The data highlights the potential for developing potent antiviral agents.

| Compound Class | Target Activity | Inhibitory Concentration (IC₅₀) | Cell-based Antiviral Activity (EC₅₀) | Source |

| 2-(Arylamino) Derivatives | HIV-1 RNase H | Low micromolar range | Active against viral replication | |

| 2-(Arylamino) Derivatives | HIV-1 RDDP | Active against NNRTI-resistant RT mutants | Not specified |

Note: Data is generalized from findings on 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives as specific values vary by the aryl substituent.

Experimental Protocols

To ensure the utility of this guide in a research setting, the following section provides detailed, self-validating experimental protocols.

Protocol: Analytical Method for Purity and Identity

Objective: To determine the purity of synthesized this compound and confirm its identity using Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Mass Spectrometry (MS).

Instrumentation & Materials:

-

HPLC system with a UV detector and a mass spectrometer

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Acetonitrile

-

Sample: ~1 mg/mL solution of the compound in 50:50 Acetonitrile/Water

Workflow Diagram:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. crnusa.org [crnusa.org]

- 3. dovepress.com [dovepress.com]

- 4. innospk.com [innospk.com]

- 5. chemscene.com [chemscene.com]

- 6. chemwhat.com [chemwhat.com]

- 7. benchchem.com [benchchem.com]

- 8. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of the 2-Amino-6-(trifluoromethyl)nicotinic Acid Scaffold

Foreword: The Architectural Significance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can be readily modified to interact with a diverse range of biological targets. The 2-amino-6-(trifluoromethyl)nicotinic acid core is a prime example of such a scaffold. Its inherent electronic properties, combined with the strategic placement of functional groups, provide a versatile platform for the development of novel therapeutic agents. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the aminopyridine core offers multiple points for synthetic diversification. This guide delves into the known biological activities stemming from this core structure, offering insights into its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for researchers in the field.

Synthetic Avenues to a Versatile Core

The practical utility of any chemical scaffold is underpinned by its synthetic accessibility. The synthesis of this compound is well-documented, typically commencing from 2-chloro-6-(trifluoromethyl)nicotinic acid. A common synthetic route involves the nucleophilic aromatic substitution (SNAr) of the chloro-precursor with an amine, followed by deprotection if necessary. This robust methodology allows for the generation of a library of derivatives, each with the potential for unique biological activities.

Unveiling the Biological Potential: Key Therapeutic Areas

While this compound itself is primarily utilized as a synthetic intermediate, its derivatives have demonstrated significant biological activity across several therapeutic domains.

Antiviral Activity: Targeting HIV-1 Reverse Transcriptase

A significant area of investigation for derivatives of this scaffold is in the development of novel anti-HIV agents. Specifically, these compounds have shown promise as dual inhibitors of the HIV-1 reverse transcriptase (RT), targeting both the DNA polymerase and ribonuclease H (RNase H) activities of the enzyme.[1] The RNase H active site, in particular, is an attractive but challenging target for antiretroviral therapy.

Derivatives of this compound have been shown to function by chelating the two magnesium ions present at the RNase H active site. This chelation prevents the enzyme from interacting with and cleaving the RNA strand of the RNA-DNA heteroduplex, a critical step in the viral replication cycle. By disrupting this process, these compounds can inhibit viral replication.

Below is a diagram illustrating the proposed mechanism of RNase H inhibition.

Caption: Proposed mechanism of HIV-1 RNase H inhibition.

Antifungal Properties: Disrupting Fungal Cell Wall Integrity

Derivatives of 2-aminonicotinamide, which shares a similar structural motif, have exhibited potent in vitro antifungal activity. These compounds are designed based on known inhibitors of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis, a pathway essential for the integrity of the fungal cell wall.

The proposed mechanism involves the inhibition of key enzymes in the GPI biosynthesis pathway. This disruption prevents the proper anchoring of essential proteins to the fungal cell surface, leading to a compromised cell wall and ultimately, fungal cell death. This targeted approach offers a promising strategy for the development of new antifungal agents, particularly in light of growing resistance to existing therapies.

The following diagram illustrates the workflow for evaluating antifungal activity.

Caption: Workflow for antifungal susceptibility testing.

Quantitative Biological Activity Data

The following table summarizes the reported in vitro biological activities for derivatives based on the 2-aminonicotinic acid scaffold. It is important to note that these activities are for derivatives and not the parent compound itself.

| Derivative Class | Target Organism/Enzyme | Assay | Activity Metric | Value Range | Reference |

| 2-Aminonicotinamide Derivatives | Candida albicans | Broth Microdilution | MIC80 | 0.0313 - 4.0 µg/mL | [2] |

| 2-Aminonicotinamide Derivatives | Fluconazole-resistant C. albicans | Broth Microdilution | MIC80 | 0.0313 - 2.0 µg/mL | [2] |

| 2-Aminonicotinamide Derivatives | C. parapsilosis, C. glabrata | Broth Microdilution | MIC80 | 0.0313 - 2.0 µg/mL | [3] |

| 2-Aminonicotinamide Derivatives | Cryptococcus neoformans | Broth Microdilution | MIC80 | 0.0313 - 2.0 µg/mL | [3] |

| 2-Arylamino-6-(trifluoromethyl)nicotinic Acid Derivatives | HIV-1 (Wild-Type) | One-Round Viral Replication | EC50 | 94 nM - 1.5 µM | [4] |

Experimental Protocols

The following are detailed, step-by-step methodologies for key assays used to evaluate the biological activities of compounds derived from the this compound scaffold.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).

Materials:

-

Test compounds (derivatives of this compound)

-

Fungal strains (e.g., Candida albicans)

-

RPMI 1640 medium

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in RPMI 1640 medium in the 96-well plates.

-

Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to achieve the desired final inoculum concentration.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (no compound) and negative (no inoculum) controls.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: After incubation, determine the MIC80, which is the lowest concentration of the compound that causes an 80% or greater reduction in turbidity compared to the positive control. This can be assessed visually or by using a plate reader.[3]

HIV-1 RNase H Inhibition Assay

This protocol provides a framework for assessing the inhibition of the RNase H activity of HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

RNA-DNA hybrid substrate (e.g., a fluorescently labeled RNA hybridized to a DNA strand)

-

Test compounds

-

Assay buffer (containing Mg2+)

-

96-well plates suitable for fluorescence detection

-

Fluorescence plate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant HIV-1 RT.

-

Pre-incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.

-

Initiation of Reaction: Add the RNA-DNA hybrid substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Detection: Measure the fluorescence in each well. Cleavage of the RNA strand by RNase H will result in a change in the fluorescence signal.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-compound control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the RNase H activity.

Future Directions and Conclusion

The this compound scaffold has proven to be a fertile ground for the discovery of novel bioactive molecules. The demonstrated antiviral and antifungal activities of its derivatives highlight the therapeutic potential of this chemical class. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Furthermore, exploring the activity of this scaffold against other targets is a promising avenue for new drug discovery efforts. The versatility of the this compound core ensures its continued relevance in the field of medicinal chemistry for years to come.

References

- ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a....

- Science.gov. (n.d.). cell lines ic50: Topics by Science.gov.

- ACS Publications. (2014). Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.

- MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.

- ResearchGate. (n.d.). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall.

- PubMed. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall.

- PubMed. (n.d.). 2-Amino-6-trifluoromethoxy benzothiazole, a possible antagonist of excitatory amino acid neurotransmission--I. Anticonvulsant properties.

- PubMed Central. (n.d.). Developing and Evaluating Inhibitors against the RNase H Active Site of HIV-1 Reverse Transcriptase.

- PubMed. (2017). Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents.

Sources

2-amino-6-(trifluoromethyl)nicotinic acid molecular weight

An In-depth Technical Guide to 2-amino-6-(trifluoromethyl)nicotinic acid

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group onto the nicotinic acid scaffold dramatically influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets. This document details the compound's core properties, outlines a validated synthetic pathway, and provides robust, step-by-step protocols for its analytical characterization using modern spectroscopic and chromatographic techniques. The causality behind experimental choices is explained to provide researchers with actionable, field-proven insights for their work with this and related compounds.

Introduction: The Strategic Role of Fluorinated Nicotinic Acids

Nicotinic acid (niacin, vitamin B3) and its derivatives are foundational scaffolds in the development of pharmaceuticals and agrochemicals.[1] The pyridine ring is a key feature in a vast array of biologically active molecules, with nicotinic acid itself being a well-known lipid-lowering agent.[1] In modern drug design, the strategic incorporation of fluorine-containing groups is a widely used strategy to enhance critical drug-like properties.[1]

The trifluoromethyl (-CF₃) group, in particular, is a powerful modulator of a molecule's pharmacokinetic and pharmacodynamic profile. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve bioavailability, and increase binding affinity to target proteins.[1][2] this compound combines these features, making it a valuable building block for creating novel therapeutic agents. For instance, compounds built on this scaffold have shown potential as inhibitors for targets like HIV-1 reverse transcriptase, highlighting the therapeutic promise of this molecular architecture.[1] This guide serves as a technical resource for scientists working to synthesize, characterize, and utilize this potent chemical entity.

Compound Profile and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 206.12 g/mol | [3][4] |

| Molecular Formula | C₇H₅F₃N₂O₂ | [3][5] |

| CAS Number | 890302-02-0 | [3][4] |

| IUPAC Name | 2-amino-6-(trifluoromethyl)pyridine-3-carboxylic acid | [3] |

| Appearance | Off-white to yellow powder or crystals | [4] |

| Purity | ≥97-98% (Commercially available) | [3][4] |

| Storage Temperature | 2-8°C, sealed in dry, dark conditions | [4] |

| Topological Polar Surface Area (TPSA) | 76.21 Ų | [3] |

| LogP (Computed) | 1.38 | [3] |

| InChI Key | KGAHVTPLUOJADL-UHFFFAOYSA-N | [4] |

Synthesis and Purification

The synthesis of the this compound scaffold is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method leverages a precursor that already contains the key trifluoromethyl and carboxylic acid groups in the correct positions.[1][6]

Synthetic Workflow: SNAr Approach

A documented and logical synthetic route utilizes 2-chloro-6-(trifluoromethyl)nicotinic acid as the starting material.[1][6] The chloro-substituent serves as an effective leaving group, activated towards nucleophilic attack by the electron-withdrawing effects of both the ring nitrogen and the adjacent trifluoromethyl group.

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system; the outcome of each major step (reaction completion, precipitation, purification) is verified before proceeding.

-

Reagent Preparation: In a pressure-rated reaction vessel, dissolve 1.0 equivalent of 2-chloro-6-(trifluoromethyl)nicotinic acid in a suitable polar, aprotic solvent (e.g., DMSO or NMP) to facilitate the dissolution of the starting material and the reaction intermediates.

-

Reaction: Add 5-10 equivalents of a concentrated aqueous ammonia solution to the vessel. The large excess of the nucleophile (ammonia) is crucial to drive the reaction to completion and minimize potential side reactions.

-

Heating and Monitoring: Seal the vessel and heat the reaction mixture to 80-120°C. The elevated temperature is necessary to overcome the activation energy of the SNAr reaction. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed (typically 12-24 hours).

-

Cooling and Quenching: Once complete, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker of cold water.

-

Acidification and Precipitation: While stirring, acidify the aqueous mixture by the dropwise addition of a strong acid (e.g., 6M HCl) until the pH reaches approximately 3-4. The target molecule is amphoteric; adjusting the pH to its isoelectric point minimizes its solubility, causing it to precipitate out of the solution. This step is the primary means of separating the product from water-soluble impurities.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual salts and impurities, followed by a small amount of a non-polar solvent (e.g., hexane) to aid in drying.

-

Purification (Recrystallization): Dissolve the crude solid in a minimal amount of a hot polar solvent (e.g., ethanol or isopropanol). If any insoluble impurities remain, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the formation of pure crystals. Collect the purified crystals by vacuum filtration and dry them under a vacuum. The slow cooling process is essential for forming a well-ordered crystal lattice, which excludes impurities.

Analytical Characterization

A multi-technique approach is required to unambiguously confirm the identity, structure, and purity of the synthesized compound. The electron-donating amino group (-NH₂) and the strongly electron-withdrawing trifluoromethyl group (-CF₃) create distinct and predictable signatures in various spectroscopic analyses.

Caption: Integrated workflow for the analytical characterization of the target compound.

Molecular Weight Verification by Mass Spectrometry (MS)

Causality: MS is the definitive technique for confirming the molecular weight of a compound. Electrospray ionization (ESI) is the preferred method for this molecule due to the presence of ionizable amino and carboxylic acid groups, which readily accept or lose a proton to form ions in solution.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).

-

Instrumentation: Use an ESI-MS instrument. Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire spectra in both positive and negative ion modes.

-

Positive Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 207.12.

-

Negative Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 205.12.

-

-

Validation: The observation of these ions with the correct isotopic distribution pattern provides high confidence in the compound's elemental composition (C₇H₅F₃N₂O₂).

Structural Elucidation by NMR Spectroscopy

Causality: NMR provides unparalleled detail about the molecular structure by probing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei. The substitution pattern on the pyridine ring results in a predictable set of signals. The electron-withdrawing -CF₃ group will cause downfield shifts for nearby nuclei, while the electron-donating -NH₂ group will cause upfield shifts.

Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆), which can solubilize the compound and has exchangeable protons that will not interfere with the signals from the -NH₂ and -COOH protons.[7]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[7]

-

¹H NMR Acquisition:

-

Expected Signals: Two aromatic protons on the pyridine ring, which will appear as doublets due to coupling with each other. A broad singlet for the two protons of the -NH₂ group and another broad singlet for the acidic proton of the -COOH group. The exact chemical shifts will depend on concentration and temperature.

-

-

¹³C NMR Acquisition:

-

Expected Signals: Seven distinct carbon signals are expected. The carbon attached to the fluorine atoms (C-CF₃) will show a characteristic quartet due to C-F coupling. The other aromatic carbons will appear in the typical aromatic region (~110-160 ppm), and the carboxylic acid carbon will be significantly downfield (>165 ppm).

-

-

¹⁹F NMR Acquisition:

-

Expected Signal: A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group. This is a crucial validation step for confirming the presence and chemical environment of the trifluoromethyl moiety.

-

Purity Assessment by HPLC

Causality: Reversed-phase HPLC (RP-HPLC) is the gold standard for determining the purity of small organic molecules. It separates compounds based on their hydrophobicity. A C18 column is chosen for its versatility and strong retention of moderately polar aromatic compounds. An acidic mobile phase is used to suppress the ionization of the carboxylic acid group, ensuring a sharp, well-defined chromatographic peak.

Protocol:

-

System: An HPLC system equipped with a UV detector.

-

Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

-

Solvent B: Acetonitrile.

-

-

Gradient Elution: Start with a low percentage of Solvent B (e.g., 10%) and linearly increase to a high percentage (e.g., 95%) over 10-15 minutes. This gradient ensures that both polar and non-polar impurities can be resolved from the main product peak.

-

Detection: Monitor the elution profile with a UV detector at a wavelength where the pyridine ring exhibits strong absorbance (e.g., 254 nm or 261 nm).[8]

-

Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of ~1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[9][10]

-

Analysis: Inject 5-10 µL of the sample. Purity is calculated by integrating the area of the main product peak and expressing it as a percentage of the total area of all observed peaks. A pure sample should exhibit a single major peak.

Safety and Handling

Professional laboratory practice dictates that all chemicals be handled with care. This compound presents specific hazards that require appropriate safety measures.

-

GHS Classification: The compound is classified with the GHS07 pictogram (Exclamation mark), indicating it can cause irritation or acute toxicity.[3][4]

-

Signal Word: Warning.[4]

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Conclusion

This compound is a strategically important building block for chemical and pharmaceutical research. Its synthesis is achievable through robust and scalable chemical methods, and its identity and purity can be rigorously confirmed through a combination of mass spectrometry, multi-nuclear NMR spectroscopy, and HPLC. The detailed protocols and causative explanations provided in this guide offer a solid foundation for researchers to confidently handle, characterize, and deploy this versatile compound in their drug discovery and development programs.

References

- This compound Product Page.

- Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. [Link]

- Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis.

- Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 890302-02-0 [sigmaaldrich.com]

- 5. chemwhat.com [chemwhat.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. pickeringlabs.com [pickeringlabs.com]

An In-Depth Technical Guide to 2-Amino-6-(trifluoromethyl)nicotinic acid (CAS 890302-02-0) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-6-(trifluoromethyl)nicotinic acid, a fluorinated pyridine derivative of significant interest in medicinal chemistry. We will delve into its chemical and physical properties, explore its known biological activities and potential mechanisms of action, and provide detailed experimental protocols for its synthesis and evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this and related compounds.

Core Compound Identity and Properties

This compound, registered under CAS number 890302-02-0, is a nicotinic acid derivative featuring an amino group at the 2-position and a trifluoromethyl group at the 6-position of the pyridine ring.[1][2] The presence of the trifluoromethyl group significantly influences the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive scaffold in drug discovery.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 890302-02-0 | [1][2] |

| Molecular Formula | C₇H₅F₃N₂O₂ | [2] |

| Molecular Weight | 206.12 g/mol | [2] |

| Appearance | Off-white to yellow powder or crystals | Sigma-Aldrich |

| Purity | Typically ≥98% | [2] |

| Storage Conditions | 4°C, protected from light | [2] |

| SMILES | O=C(O)C1=C(N)N=C(C(F)(F)F)C=C1 | [2] |

| TPSA | 76.21 Ų | ChemScene |

| LogP | 1.3808 | ChemScene |

| Hydrogen Bond Donors | 2 | ChemScene |

| Hydrogen Bond Acceptors | 3 | ChemScene |

Synthesis of this compound

Experimental Protocol: Synthesis of 2-Amino-5-(trifluoromethyl)pyridine via Nucleophilic Aromatic Substitution (SNAr)

This protocol is based on the amination of a halo-trifluoromethylpyridine and serves as a representative example.[3]

Materials:

-

2-chloro-5-(trifluoromethyl)pyridine

-

Aqueous ammonia (28-30%)

-

Methylene chloride (or other suitable organic solvent)

-

Anhydrous sodium sulfate

-

High-pressure autoclave reactor

Procedure:

-

Reaction Setup: In a high-pressure autoclave, combine 2-chloro-5-(trifluoromethyl)pyridine with an excess of aqueous ammonia.

-

Reaction Conditions: Seal the autoclave and heat the reaction mixture to a temperature typically ranging from 150-200°C for several hours. The reaction progress should be monitored by a suitable analytical technique such as TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia pressure in a well-ventilated fume hood.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the aqueous layer multiple times with methylene chloride.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be further purified by distillation or recrystallization to yield the final 2-amino-5-(trifluoromethyl)pyridine.

Diagram 1: General Synthetic Pathway

Caption: Synthesis of the target compound via SNAr.

Biological Activity and Mechanism of Action

Derivatives of this compound have shown promise in several therapeutic areas, primarily as enzyme inhibitors. The trifluoromethyl group often plays a crucial role in enhancing binding affinity and selectivity for the target protein.

Inhibition of HIV-1 Reverse Transcriptase RNase H

A significant area of investigation for this class of compounds is their activity as inhibitors of the Ribonuclease H (RNase H) function of HIV-1 Reverse Transcriptase (RT).[4] The RNase H activity of RT is essential for viral replication, making it an attractive target for antiretroviral therapy.[5][6] Compounds based on the this compound scaffold have been identified as dual inhibitors, targeting both the polymerase and RNase H activities of HIV-1 RT.[4] The proposed mechanism of action for some of these inhibitors involves chelation of the two magnesium ions at the RNase H active site, which prevents the enzyme from cleaving the RNA strand of the RNA-DNA heteroduplex.[7][8]

Inhibition of Carbonic Anhydrase III

Nicotinic acid analogs are also being explored for their potential to inhibit carbonic anhydrase III (CAIII). CAIII is a target for managing conditions such as dyslipidemia and certain types of cancer. The inhibitory activity of these compounds highlights their versatility as a scaffold for developing new therapeutic agents.

Experimental Protocols for Biological Evaluation

HIV-1 RNase H Inhibition Assay

The following is a general protocol for evaluating the inhibitory activity of small molecules against the RNase H function of HIV-1 RT. This assay measures the cleavage of an RNA strand in an RNA/DNA hybrid substrate.[9]

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

RNA/DNA hybrid duplex substrate (e.g., RNA: 5'-CCCCCUCUCAAAAACAGGAGCAGAAAGACAAG; DNA: 5'-biotin-GTCTTTCTGCTC)

-

Assay buffer: 50 mM Tris-HCl (pH 7.8), 80 mM KCl, 6 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA, 0.2% PEG-8000

-

Test compound (dissolved in DMSO)

-

Quenching solution (e.g., EDTA)

-

Detection system (e.g., streptavidin-coated beads and a ruthenium-labeled cDNA oligonucleotide for ECL detection)

Procedure:

-

Reaction Setup: In a suitable microplate, combine the HIV-1 RT enzyme with the test compound at various concentrations in the assay buffer. Allow for a pre-incubation period (e.g., 15 minutes at room temperature) to permit inhibitor binding.

-

Initiation of Reaction: Add the RNA/DNA hybrid duplex substrate to initiate the RNase H reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Quenching: Stop the reaction by adding a quenching solution, such as EDTA, which chelates the magnesium ions essential for enzymatic activity.

-

Detection: Quantify the extent of RNA cleavage. In the example provided, cleavage of the RNA strand leads to the dissociation of the biotinylated DNA strand. This can be captured on streptavidin-coated beads and detected by annealing a ruthenium-labeled cDNA oligonucleotide, with the signal measured using an ECL reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Diagram 2: HIV-1 RNase H Inhibition Assay Workflow

Caption: Workflow for the HIV-1 RNase H inhibition assay.

Carbonic Anhydrase III Inhibition Assay

A colorimetric assay kit is a convenient method for screening inhibitors of carbonic anhydrase. The assay is based on the esterase activity of the enzyme, which releases a chromogenic product.

Materials:

-

Carbonic Anhydrase (CA) Inhibitor Screening Kit (e.g., from Assay Genie)

-

96-well clear flat-bottom plate

-

Multi-well absorbance microplate reader

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

Procedure:

-

Reagent Preparation: Prepare the reagents according to the kit manufacturer's instructions. This typically involves reconstituting the enzyme and preparing working solutions of the buffer and substrate.

-

Reaction Setup: To the wells of the 96-well plate, add the CA assay buffer, the CA enzyme, and the test compound at various concentrations. Include appropriate controls: enzyme control (no inhibitor), inhibitor control (a known inhibitor provided with the kit), solvent control, and a background control (no enzyme).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the CA substrate to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at the recommended wavelength (e.g., 405 nm) in a kinetic mode for a set duration (e.g., 1 hour) at room temperature.

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time plot) for each well. Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.

In Vitro Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of any potential therapeutic compound. The MTT assay is a widely used colorimetric method to determine cell viability.

Materials:

-

Cancer cell line(s) of interest

-

Complete cell culture medium

-

96-well tissue culture plates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Multi-well absorbance microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.

-

Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include vehicle controls (medium with the same concentration of DMSO as the highest compound concentration) and untreated controls (medium only).

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours (typically 2-4 hours) to allow the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Safety and Handling

This compound and its analogs should be handled with appropriate safety precautions in a laboratory setting.

-

General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[2]

-

Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[2]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.

Always consult the specific Safety Data Sheet (SDS) for the compound before use.

Conclusion

This compound is a versatile chemical scaffold with demonstrated potential in the development of novel enzyme inhibitors, particularly for HIV-1 RNase H and carbonic anhydrase III. The synthetic routes are accessible, and a range of established bioassays can be employed for its evaluation. As with any research compound, adherence to proper safety and handling protocols is paramount. This guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and related compounds.

References

- Developing and Evaluating Inhibitors against the RNase H Active Site of HIV-1 Reverse Transcriptase. PubMed Central. (URL: [Link])

- Efficient synthesis of 2-(trifluoromethyl)

- Structural Basis for the Inhibition of RNase H Activity of HIV-1 Reverse Transcriptase by RNase H Active Site-Directed Inhibitors. PMC. (URL: [Link])

- Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity. MDPI. (URL: [Link])

- Inhibition of HIV-1 RNase H activity of mutated HIV-1 RTs.

- A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. PubMed. (URL: [Link])

- Developing and Evaluating Inhibitors against the RNase H Active Site of HIV-1 Reverse Transcriptase. PubMed. (URL: [Link])

- Developing and Evaluating Inhibitors against the RNase H Active Site of HIV-1 Reverse Transcriptase. Rutgers University. (URL: [Link])

- HIV-1 Ribonuclease H: Structure, Catalytic Mechanism and Inhibitors. PMC - NIH. (URL: [Link])

- Identification of HIV-1 Reverse Transcriptase-Associated Ribonuclease H Inhibitors Based on 2-Hydroxy-1,4-naphthoquinone Mannich Bases. MDPI. (URL: [Link])

- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. NIH. (URL: [Link])

- Process for the preparation of 2-amino-alkylpyridines.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. HIV-1 Ribonuclease H: Structure, Catalytic Mechanism and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Developing and Evaluating Inhibitors against the RNase H Active Site of HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Developing and Evaluating Inhibitors against the RNase H Active Site of HIV-1 Reverse Transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural Basis for the Inhibition of RNase H Activity of HIV-1 Reverse Transcriptase by RNase H Active Site-Directed Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of the Trifluoromethyl Group in Nicotinic Acid Scaffolds: A Technical Guide to Emerging Applications

Abstract

The trifluoromethyl group, a cornerstone of modern medicinal and agricultural chemistry, imparts a unique combination of lipophilicity, metabolic stability, and electron-withdrawing properties to parent molecules. When strategically positioned on the nicotinic acid scaffold, this powerful moiety unlocks a diverse range of applications, from potent agrochemicals and targeted pharmaceuticals to advanced materials. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and potential applications of trifluoromethyl nicotinic acid isomers. It is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile building blocks in their respective fields. We will delve into detailed synthetic protocols, elucidate the causality behind experimental choices, and present quantitative data to support the efficacy of these compounds.

The Physicochemical Impact of Trifluoromethylation on Nicotinic Acid

The introduction of a trifluoromethyl (-CF3) group onto the pyridine ring of nicotinic acid dramatically alters its physicochemical properties. This strategic modification is a key reason for the enhanced biological activity and utility of these compounds.[1]

-

Increased Lipophilicity: The -CF3 group is significantly more lipophilic than a hydrogen or methyl group, which can enhance the ability of the molecule to cross biological membranes.[2] This is a critical factor for the bioavailability of drugs and the uptake of agrochemicals by plants or insects.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic oxidation.[2] This leads to a longer biological half-life and increased in vivo stability of the parent molecule.

-

Electronic Effects: The strong electron-withdrawing nature of the -CF3 group can significantly influence the pKa of the nicotinic acid moiety and the overall electron distribution of the aromatic ring. This can modulate the binding affinity of the molecule to its biological target.[3]

A comparative summary of the physicochemical properties of various trifluoromethyl nicotinic acid isomers is presented below.

| Property | 2-(Trifluoromethyl)nicotinic Acid | 4-(Trifluoromethyl)nicotinic Acid | 5-(Trifluoromethyl)nicotinic Acid | 6-(Trifluoromethyl)nicotinic Acid |

| CAS Number | 131747-43-8 | 158063-66-2 | 131747-40-5 | 231291-22-8 |

| Molecular Formula | C₇H₄F₃NO₂ | C₇H₄F₃NO₂ | C₇H₄F₃NO₂ | C₇H₄F₃NO₂ |

| Molecular Weight | 191.11 g/mol | 191.11 g/mol | 191.11 g/mol | 191.11 g/mol |

| Melting Point | 187 °C | 146-148 °C | Not readily available | 193-197 °C |

| Boiling Point (Predicted) | Not readily available | 290.4 ± 40.0 °C | Not readily available | 259.3 ± 40.0 °C |

| Density (Predicted) | Not readily available | 1.484 ± 0.06 g/cm³ | Not readily available | 1.484 g/cm³ |

| pKa (Predicted) | Not readily available | 2.50 ± 0.36 | Not readily available | 2.96 ± 0.10 |

| Solubility | Slightly soluble in water | Soluble in DMF (50 mg/ml), Ethanol (25 mg/ml), DMSO (10 mg/ml), PBS (pH 7.2) (2 mg/ml)[4] | Not readily available | Slightly soluble in Acetonitrile and Methanol |

Data compiled from various sources.[2][4][5][6]

Applications in Agrochemicals: Precision Crop Protection

Trifluoromethyl nicotinic acids are pivotal intermediates in the synthesis of modern, highly effective agrochemicals. Their unique properties contribute to the development of targeted and environmentally conscious crop protection solutions.

4-(Trifluoromethyl)nicotinic Acid: A Gateway to Advanced Insecticides and Herbicides

4-(Trifluoromethyl)nicotinic acid is a key building block for two commercially significant agrochemicals: the insecticide flonicamid and the herbicide pyroxsulam.[7]

A common and efficient laboratory-scale synthesis of 4-(trifluoromethyl)nicotinic acid proceeds from 3-cyanopyridine.[5][8]

Caption: Synthesis of 4-(Trifluoromethyl)nicotinic acid from 3-cyanopyridine.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)nicotinic acid from 3-Cyanopyridine [8]

-

Step 1: Synthesis of 4-Trifluoromethyl-3-cyanopyridine.

-

To a solution of 3-cyanopyridine (1.0 mol) and tetramethylethylenediamine (TMEDA) (1.5 mol) in anhydrous tetrahydrofuran (THF) (600 mL), cooled to -40°C under an inert atmosphere, slowly add n-butyllithium (1.2 mol).

-

Maintain the temperature at -40°C and stir for 1.5 hours.

-

Introduce bromotrifluoromethane (BrCF3) into the reaction mixture.

-

Allow the reaction to warm to 0-10°C and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous magnesium sulfate, and purify by distillation to yield 4-trifluoromethyl-3-cyanopyridine.

-

-

Step 2: Hydrolysis to 4-(Trifluoromethyl)nicotinic acid.

-

To a mixture of 4-trifluoromethyl-3-cyanopyridine (1.0 mol) and water (3 L), add sodium hydroxide (1.875 mol).

-

Heat the mixture to 60-100°C to facilitate hydrolysis.

-

Upon completion of the reaction, cool the mixture and acidify with a suitable acid to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 4-(trifluoromethyl)nicotinic acid.

-

Flonicamid is a selective insecticide that is highly effective against sucking insects like aphids.[7] It is synthesized from 4-(trifluoromethyl)nicotinic acid in a two-step process.[9]

Caption: Synthesis of Flonicamid from 4-(Trifluoromethyl)nicotinic acid.

Experimental Protocol: Synthesis of Flonicamid [7]

-

Step 1: Formation of 4-(Trifluoromethyl)nicotinoyl chloride.

-

Suspend 4-(Trifluoromethyl)nicotinic acid (1.0 eq) in a suitable solvent such as toluene.

-

Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) to the mixture at room temperature.

-

Stir the reaction until completion, monitoring by an appropriate method (e.g., TLC).

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride, which can be used directly in the next step.

-

-

Step 2: Amidation to Flonicamid.

-

In a separate vessel, dissolve aminoacetonitrile hydrochloride (1.0-1.2 eq) and a base (e.g., sodium bicarbonate) in water.

-

Cool the solution to 0-5°C.

-

Slowly add the previously prepared 4-(Trifluoromethyl)nicotinoyl chloride to the cooled solution.

-

Allow the reaction to stir at room temperature for several hours until completion.

-

Collect the resulting solid precipitate by filtration, wash with water, and dry to afford flonicamid.

-

Mechanism of Action of Flonicamid: Flonicamid exhibits a unique mode of action, classified under IRAC Group 29.[10] It acts as a feeding blocker, causing a rapid and irreversible cessation of feeding in target insects.[10][11] Flonicamid itself is a pro-insecticide and is metabolized within the insect to its active form.[10] This active metabolite targets the chordotonal organs, which are mechanoreceptors crucial for insect senses of hearing, balance, and proprioception.[10] Disruption of these organs prevents the insect's stylet from penetrating plant tissues, leading to starvation and eventual death.[11][12]

Caption: Mechanism of action of the insecticide Flonicamid.

Efficacy of Flonicamid: Studies have demonstrated the high efficacy of flonicamid against various sucking pests. For instance, against Bemisia tabaci on greenhouse tomatoes, flonicamid application (both via irrigation and foliar spray) resulted in significant mortality of eggs, larvae, and adults, with efficacy comparable to the standard insecticide imidacloprid.[13] In some cases, flonicamid showed even higher efficacy, with mortality rates exceeding 70% for larvae.[13]

| Target Pest | Crop | Application Method | Efficacy | Reference |

| Bemisia tabaci | Tomato (Greenhouse) | Irrigation & Foliar Spray | Significant mortality of eggs, larvae, and adults; larval mortality >70% | [13] |

| Woolly apple aphid | Apple | Foliar Spray | Efficacy equivalent to industry standards | [14] |

| Tuber mealybug | Potato | Foliar Spray | Efficacy significantly better than untreated controls | [14] |

Pyroxsulam is a triazolopyrimidine sulfonamide herbicide that provides broad-spectrum control of grass and broadleaf weeds in cereal crops.[7] The synthesis of pyroxsulam involves the use of 4-(trifluoromethyl)nicotinic acid to construct a key intermediate.

Mechanism of Action of Pyroxsulam: Pyroxsulam is an acetolactate synthase (ALS) inhibitor, placing it in IRAC Group 2.[2][15] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[16] By inhibiting this enzyme, pyroxsulam halts the production of these essential amino acids, which in turn inhibits cell division and leads to the death of susceptible plants.[2][16]

Caption: Mechanism of action of the herbicide Pyroxsulam.

Efficacy of Pyroxsulam: Pyroxsulam is effective against a wide range of weeds. Its efficacy can be enhanced when used in tank-mixes with other herbicides, often leading to synergistic effects.[17] This allows for lower application rates and a broader spectrum of weed control.[17]

| Tank-Mix Combination | Target Weeds | Observed Effect | Reference |

| Pyroxsulam + Sulfosulfuron | Phalaris minor, Broad-leaved weeds | Synergistic; enhanced control at lower application rates | [17] |

| Pyroxsulam + Fluroxypyr + Florasulam | Various weeds in oilseed rape | Synergistic effects | [17] |

Pharmaceutical Applications: Targeting Disease with Precision

The unique properties imparted by the trifluoromethyl group make trifluoromethyl nicotinic acids and their derivatives valuable scaffolds in drug discovery.

2-(Trifluoromethyl)nicotinic Acid Derivatives: From Anti-inflammatory Action to Enzyme Inhibition

2-(Trifluoromethyl)nicotinic acid and its derivatives have shown promise in various therapeutic areas. A notable example is Niflumic acid , which is 2-{[3-(trifluoromethyl)phenyl]amino}nicotinic acid.[4]

Mechanism of Action of Niflumic acid: Niflumic acid is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts as a cyclooxygenase-2 (COX-2) inhibitor.[4][18] By inhibiting COX-2, it reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[17] Additionally, niflumic acid has been shown to modulate various ion channels, including chloride channels, GABA-A receptors, and NMDA receptors, which may contribute to its analgesic and other pharmacological effects.[4][14]

Caption: Mechanism of action of Niflumic Acid.

2-(Trifluoromethyl)nicotinic Acid as a Precursor for COMT Inhibitors: Research has also focused on the use of 2-(trifluoromethyl)nicotinic acid derivatives in the development of catechol-O-methyltransferase (COMT) inhibitors.[10][15] COMT is an enzyme involved in the degradation of catecholamine neurotransmitters. COMT inhibitors are used in the treatment of Parkinson's disease to prolong the effects of levodopa. Novel routes for the synthesis of 2-(trifluoromethyl)nicotinic acid derivatives have been developed specifically for their use as key intermediates in the manufacture of potent and peripherally selective COMT inhibitors.[10][15]

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)nicotinic Acid [12]

-

In a suitable reaction vessel, combine ethyl 2-trifluoromethylnicotinate and an aqueous solution of sodium hydroxide.

-

Heat the reaction mixture to 100°C and maintain this temperature for approximately 1 hour, monitoring the reaction progress by gas chromatography.

-

Once the conversion is complete, cool the reaction mass.

-

Neutralize the mixture with hydrochloric acid to precipitate the 2-(trifluoromethyl)nicotinic acid.

-

Isolate the product by filtration and dry.

5-(Trifluoromethyl)nicotinic Acid Derivatives: Potential in Oncology

Derivatives of 5-(trifluoromethyl)nicotinic acid have been investigated for their potential as anticancer agents.[16] The trifluoromethyl group can enhance the cytotoxic activity of these compounds against various cancer cell lines.

Anticancer Activity: Studies on novel 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have shown promising in vitro cytotoxicity against several human cancer cell lines, including melanoma, breast cancer, and prostate cancer.[16]

| Compound | Cell Line | IC50 (µM) | Reference |

| Derivative 3b * | Melanoma (C32) | 24.4 | [16] |

| Melanoma (A375) | 25.4 | [16] | |

| Derivative 9u ** | Lung Cancer (A549) | 0.35 | [19] |

| Breast Cancer (MCF-7) | 3.24 | [19] | |

| Prostate Cancer (PC-3) | 5.12 | [19] |

*Derivative 3b is a 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivative. **Derivative 9u is a 5-trifluoromethylpyrimidine derivative.

The data suggests that the trifluoromethyl group is a key pharmacophore in achieving potent anticancer activity. Further research into the specific mechanisms of action of these compounds is ongoing.

Advanced Materials: The Role of 6-(Trifluoromethyl)nicotinic Acid in Perovskite Solar Cells

Beyond the life sciences, trifluoromethyl nicotinic acids are finding applications in the field of advanced materials. Specifically, 6-(trifluoromethyl)nicotinic acid has been successfully employed as an additive to enhance the efficiency and stability of inverted perovskite solar cells (PSCs).[9]

Mechanism of Enhancement: The addition of 6-(trifluoromethyl)nicotinic acid to the perovskite material acts as a "defect passivator."[9] The carboxylic acid and trifluoromethyl groups of the molecule can anchor to the perovskite framework, which helps to control the crystallization process and increase the grain size of the perovskite film.[9] This leads to a reduction in trap density and improved charge transport, ultimately suppressing non-radiative recombination and minimizing charge-transport losses.[9] Furthermore, the hydrophobic nature of the -CF3 group provides a protective barrier against moisture, enhancing the long-term stability of the solar cell.[9]